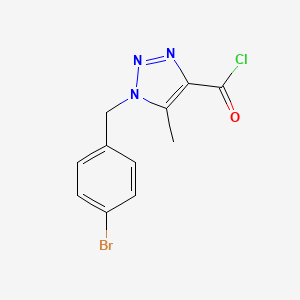

4-(4-Isocyanatophenoxy)oxane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(4-Isocyanatophenoxy)oxane" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical structures that can provide insight into the synthesis, molecular structure, and chemical reactions of similar isocyanate compounds. For instance, 4,4′-methylene diphenyl diisocyanate (4,4′-MDI) is a key monomer in polyurethane synthesis, which shares the isocyanate functional group with the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the use of diisocyanates, which are crucial in the formation of polyurethanes. For example, novel segmented polyurethanes were prepared using different diisocyanates, including 4,4′-diphenylmethane diisocyanate, by a solution method . This suggests that similar methods could potentially be applied to synthesize compounds related to "4-(4-Isocyanatophenoxy)oxane."

Molecular Structure Analysis

The molecular structure of isocyanate compounds can be complex, with multiple conformers possible. In the case of 4,4′-MDI, eight conformers have been identified, which can be categorized into three classes with distinct physical and chemical properties . These findings highlight the importance of considering the conformational space when analyzing the molecular structure of "4-(4-Isocyanatophenoxy)oxane."

Chemical Reactions Analysis

Isocyanates are known to react with various compounds, including aldehydes and ketones. For instance, ortho-lithiophenyl isocyanides have been shown to react with carbonyl compounds to yield a range of products, including isocyanoalcohols and 4H-3,1-benzoxazines, depending on the reaction conditions . This reactivity could be relevant when considering the chemical reactions of "4-(4-Isocyanatophenoxy)oxane."

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanate compounds can be influenced by their molecular structure. For example, the presence of aromatic or phenyl rings in the main chain of polyurethanes can significantly increase thermal stability, as confirmed by thermogravimetry and differential scanning calorimetry . Additionally, the infrared spectrum of 4,4′-MDI has been studied, revealing that intermolecular interactions affect the measured spectra in both liquid and gas states . These insights could be useful in predicting the properties of "4-(4-Isocyanatophenoxy)oxane."

科学的研究の応用

Synthesis of Oxygen-Containing Heterocycles

The oxa-Michael reaction (OMR) is pivotal in synthesizing a wide range of 5- and 6-membered oxygen-containing heterocycles like tetrahydropyrans, tetrahydrofurans, 1,4 dioxanes, and isoxazolidines. These structures are common in many biologically active substances. The organocatalytic asymmetric OMR has notably advanced the access to these heterocycles, offering high enantio- and diastereoselectivity (Ahmad & Ullah, 2021).

Advanced Oxidation Processes (AOPs)

AOPs, like the peroxone activated persulfate process, are used for the degradation of recalcitrant contaminants like 1,4-dioxane. This process results in the formation of hydroxyl and sulfate radicals, providing insights into the treatment of organic groundwater pollutants (Cashman et al., 2019).

Green Synthesis of 4-O-Aryloxy Carbonates

A green and solventless process was developed for synthesizing 4-O-(alkyl/aryl)-oxy-1,3-dioxolane-2-ones by reacting 3-(aryl/alkyl)-oxy-1,2-propanediol with dimethyl carbonate using alkali promoted MgO catalyst. This method offers a non-toxic alternative to traditional processes involving isocyanates and phosgene derivatives, which are hazardous (Yadav & Surve, 2013).

Hydrogen Bond Studies

Oxatriquinanes, tricyclic oxonium ions, exhibit remarkable solvolytic stability. Studies on oxatriquinanes have explored the nucleophilicity of their oxygen atom, leading to insights into the formation of a tetracoordinate oxadionium(2+) ion under superacidic conditions (Stoyanov et al., 2012).

Photocatalytic Degradation of Organic Pollutants

The Fenton treatment of 1,4-dioxane and its degradation route were optimized, offering insights into the enhancement of biodegradability and reduction of chemical oxygen demand in the treatment of non-biodegradable, toxic pollutants (Merayo et al., 2014).

Liquid Crystal Applications

The orientational properties of 1,3,4-oxadiazoles in liquid-crystalline materials were explored, indicating potential applications in OLEDs when dissolved in homogeneously oriented liquid-crystalline polymers (Wolarz et al., 2007).

特性

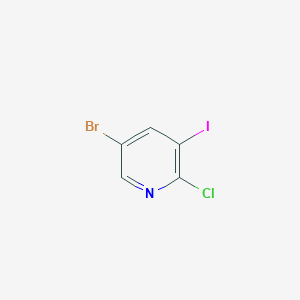

IUPAC Name |

4-(4-isocyanatophenoxy)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-9-13-10-1-3-11(4-2-10)16-12-5-7-15-8-6-12/h1-4,12H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNHUEWFJQLPDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

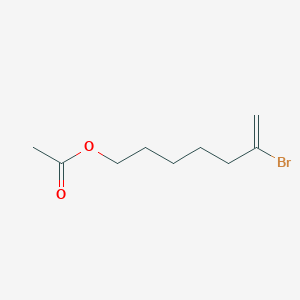

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640236 |

Source

|

| Record name | 4-(4-Isocyanatophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Isocyanatophenoxy)oxane | |

CAS RN |

892501-94-9 |

Source

|

| Record name | 4-(4-Isocyanatophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)